molecular formula C25H21N3O B2674371 3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-25-8

3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2674371
CAS No.: 901021-25-8
M. Wt: 379.463
InChI Key: GLVSXNXONKBCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups, including a methoxy group (-OCH3), a methyl group (-CH3), a phenyl group (C6H5), and a pyrazolo[4,3-c]quinoline group .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the pyrazolo[4,3-c]quinoline core, followed by various substitution reactions to introduce the methoxy and methylphenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[4,3-c]quinoline group would form a rigid, planar structure, while the methoxy and methylphenyl groups could potentially introduce some degree of conformational flexibility .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the methoxy and methylphenyl groups. For example, the methoxy group could potentially undergo reactions such as demethylation or substitution.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the methoxy and methylphenyl groups could potentially affect its solubility, stability, and reactivity .

Scientific Research Applications

Supramolecular Aggregation

Research by Portilla et al. (2005) focused on the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines. It was found that molecules of similar compounds are linked into complex frameworks by a combination of hydrogen and pi-pi stacking interactions, indicating potential applications in materials science and nanotechnology for creating structured materials at the molecular level (Portilla, J., Quiroga, J., Cobo, J., Low, J. N., & Glidewell, C., 2005).

Synthesis and Chemical Reactivity

Kumar et al. (1995) identified a pyrazolo-quinoline compound, SCH 51344, based on its ability to revert morphological changes and inhibit anchorage-independent growth in ras-transformed cells, highlighting its potential in cancer research and therapy (Kumar, C., Prorock-Rogers, C., Kelly, J., Dong, Z., Lin, J., Armstrong, L., Kung, H., Weber, M., & Afonso, A., 1995).

Antimicrobial Activity

El-Gamal et al. (2016) synthesized a series of novel quinoline derivatives bearing different heterocyclic moieties, including pyrazolo[3,4-b]quinoline derivatives, which were evaluated for their antimicrobial activity. This study suggests that these compounds could be potential candidates for developing new antimicrobial agents (El-Gamal, K. M., Hagrs, M. S., & Abulkhair, H. S., 2016).

Potential Ligands for Biological Receptors

Kasiotis et al. (2006) reported the synthesis of novel pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor, indicating the relevance of such compounds in the field of medicinal chemistry for hormone-related conditions (Kasiotis, K., Fokialakis, N., & Haroutounian, S., 2006).

Green Chemistry Applications

Rajesh et al. (2011) described the L-proline-catalyzed synthesis of benzopyrazoloquinoline diones via a green chemistry approach. This method showcases the environmental advantages such as short reaction times, excellent yield, and the absence of extraction and chromatographic purification steps, making it an efficient method for synthesizing complex heterocyclic compounds (Rajesh, S., Bala, B. D., Perumal, S., & Menéndez, J., 2011).

Future Directions

The future directions for research on this compound would likely depend on its intended use or biological activity. Potential areas of interest could include exploring its reactivity, studying its interactions with biological targets, and optimizing its synthesis .

Properties

IUPAC Name

3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-16-4-9-19(10-5-16)28-25-21-14-17(2)6-13-23(21)26-15-22(25)24(27-28)18-7-11-20(29-3)12-8-18/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVSXNXONKBCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.